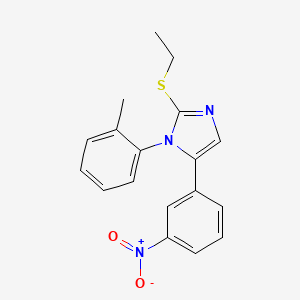

2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-ethylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-3-24-18-19-12-17(14-8-6-9-15(11-14)21(22)23)20(18)16-10-5-4-7-13(16)2/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWISGLDNZYRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of o-toluidine with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethylthiocyanate under basic conditions to yield the desired imidazole compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by an ethylthio group, a nitrophenyl substituent, and an o-tolyl group attached to the imidazole ring. The synthesis typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This is achieved through the condensation of o-toluidine with 3-nitrobenzaldehyde, forming an intermediate Schiff base.

- Cyclization : The Schiff base is cyclized with ethylthiocyanate under basic conditions to yield the desired imidazole compound.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for biological testing.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against various diseases, particularly in the context of:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, related derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, studies suggest that these compounds can inhibit biofilm formation more effectively than standard antibiotics like Ciprofloxacin.

- Antiviral Activity : The compound is part of a class of N-aminoimidazolethione derivatives that have shown promise as potential HIV integrase inhibitors. Molecular docking studies have indicated favorable binding affinities with target proteins involved in viral replication, suggesting its utility in antiviral drug development.

Industrial Applications

In addition to medicinal uses, 2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole serves as a valuable building block in synthetic chemistry:

- Material Science : Its unique structural characteristics allow it to be utilized in the development of new materials, including polymers and dyes. The ethylthio group can participate in nucleophilic substitutions, enhancing the compound's versatility in material applications .

Data Table: Comparative Analysis of Imidazole Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole | Ethylthio and nitrophenyl groups | Potential antiviral properties |

| 2-(benzylthio)-5-(3-nitrophenyl)-1H-imidazole | Benzylthio group | Exhibits significant enzyme inhibition |

| 4-nitroimidazole | Simpler nitro-substituted imidazole | Lacks additional substituents affecting activity |

| 2-phenyl-4-nitroimidazole | Phenyl substituent | Different electronic effects due to phenyl ring |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various imidazole derivatives demonstrated that compounds similar to 2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole exhibited promising antibacterial activity against clinical isolates of E. coli, with effectiveness measured through MIC assays.

- HIV Integrase Inhibition : Molecular docking studies have shown that this compound can effectively bind to HIV integrase, suggesting potential therapeutic applications in treating HIV infections. Further research is required to optimize its efficacy and assess its safety profile in clinical settings.

Biological Activity

2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a unique structure that includes an ethylthio group, a nitrophenyl substituent, and an o-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent against various diseases.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidazole Ring : This is achieved through the condensation of o-toluidine with 3-nitrobenzaldehyde, forming an intermediate Schiff base.

- Cyclization : The Schiff base is cyclized with ethylthiocyanate under basic conditions to yield the desired imidazole compound.

- Purification : Techniques such as recrystallization and chromatography are utilized to obtain high-purity products suitable for biological testing.

Antimicrobial Activity

Research indicates that compounds within the imidazole family, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown promising activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not extensively documented, related derivatives have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .

- Biofilm Inhibition : Studies have shown that imidazole derivatives can inhibit biofilm formation significantly more than standard antibiotics like Ciprofloxacin .

Antiviral Activity

The compound is part of a class of imidazoles investigated for their potential as HIV integrase inhibitors. Preliminary studies suggest that the structural features of this compound may enhance its interaction with viral targets, leading to antiviral effects similar to those observed in related compounds .

Antifungal Activity

Imidazole derivatives are also noted for their antifungal properties. For example, some imidazoles have been evaluated for their efficacy against fungal strains such as Candida albicans, showing varying degrees of antifungal activity . Although specific data on this compound's antifungal activity is limited, its structural analogs often exhibit significant effects.

The biological activity of this compound is believed to be influenced by its functional groups:

- Ethylthio Group : This group can participate in nucleophilic substitutions, enhancing the compound's reactivity and potential interactions with biological targets.

- Nitro Group : The nitro moiety can undergo reduction to form amine derivatives, which may exhibit different pharmacological profiles and increase the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, providing insights into their therapeutic potential:

- A study by Jain et al. demonstrated that certain imidazole derivatives exhibited good antimicrobial activity against E. coli and Bacillus subtilis, with zones of inhibition reported in millimeters .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related imidazole derivatives:

*Assumed based on structural similarity to .

Key Observations :

- Phenyl : Less bulky, favoring interactions in constrained binding pockets. Fluorophenyl : Halogenation increases polarity and metabolic stability. Trifluoromethylphenyl : Strong electron-withdrawing effects enhance resistance to oxidation.

- Position 2 Substituents: Ethylthio vs.

α-Glucosidase Inhibition

Ethylthio-containing imidazoles exhibit notable inhibitory activity:

- Compound 228 (ethylthio benzimidazolyl derivative): IC₅₀ = 6.10 ± 0.5 µM .

- Acarbose (standard) : IC₅₀ = 378.2 ± 0.12 µM .

The target compound’s 3-nitrophenyl group may enhance binding through dipole interactions, while the o-tolyl group could limit activity compared to less bulky analogs.

Antimicrobial Activity

Nitroimidazole derivatives (e.g., 5-nitro-1H-imidazoles in ) show broad-spectrum antimicrobial effects. The nitro group facilitates redox interactions, generating toxic radicals under anaerobic conditions.

Physicochemical Properties

- Solubility : The nitro group increases polarity, but aryl and ethylthio groups counterbalance, likely resulting in moderate water solubility.

- Stability : The 3-nitrophenyl group may confer photolytic sensitivity, requiring storage in dark conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole, and how are reaction conditions optimized for yield and purity?

Answer: The synthesis typically involves cyclocondensation of appropriately substituted aldehydes, amines, and thiols. For example, a general protocol (as seen in analogous imidazoles) employs:

- Reactants: 3-nitrobenzaldehyde, o-tolylamine, and ethyl mercaptan.

- Solvents: Polar aprotic solvents (e.g., DMF) or ethanol under reflux (80–120°C).

- Catalysts: Acetic acid or p-toluenesulfonic acid to accelerate imidazole ring formation.

- Purification: Flash chromatography (ethyl acetate/petroleum ether, 8:2) or recrystallization (ethanol/water) yields pure product. Optimization strategies include adjusting stoichiometry (1:1:1 molar ratio), solvent polarity (DMF enhances cyclization), and reaction time (12–24 hours). A related ethylthio-substituted imidazole achieved 72% yield using EtOAc-petroleum ether gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

Answer: Key techniques include:

- 1H/13C NMR:

- Ethylthio protons: δ ~2.5–3.0 ppm (CH2 quartet, J = 7 Hz) and δ ~1.2–1.5 ppm (CH3 triplet).

- Aromatic protons: o-Tolyl methyl at δ ~2.4 ppm; 3-nitrophenyl protons as multiplets (δ 7.5–8.5 ppm).

- IR Spectroscopy:

- C=S stretch at 600–700 cm⁻¹; nitro group (NO₂) asymmetric/symmetric stretches at 1520/1350 cm⁻¹.

- Mass Spectrometry (ESI):

- Molecular ion peak [M+H]+ at m/z ~380.1 (calculated for C₁₈H₁₇N₃O₂S).

- Elemental Analysis:

- C, H, N content must align within ±0.4% of theoretical values (e.g., C: 60.13%, H: 4.52%, N: 11.69%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) observed for derivatives of this compound synthesized under varying conditions?

Answer: Discrepancies often arise from:

- Rotational Isomerism: Ethylthio group conformation may split CH2 signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (e.g., 40°C in DMSO-d6).

- Solvent Effects: Compare spectra in CDCl3 vs. DMSO-d6; hydrogen bonding in DMSO can deshield protons.

- Tautomerism: Imidazole NH tautomerism is resolved via deuterium exchange (D₂O shake) or 15N NMR.

- 2D NMR (HSQC, HMBC): Assign ambiguous peaks by correlating 1H-13C couplings. For example, HMBC correlations between imidazole C-2 and ethylthio protons confirm substitution .

Q. What strategies are recommended for improving the bioactivity profile of this compound through systematic structural modification?

Answer: Focus on three regions for SAR-driven modifications:

- Ethylthio Group: Replace with bulkier thioethers (e.g., isopropylthio) to enhance logP (lipophilicity) and membrane permeability.

- 3-Nitrophenyl: Substitute with electron-deficient groups (e.g., -CF3) to improve electron-withdrawing effects, enhancing binding to nitroreductase enzymes.

- o-Tolyl: Introduce para-substituents (e.g., -Cl, -OMe) to modulate steric bulk and π-π interactions. Biological Testing:

- Anticancer: MTT assays against HeLa or MCF-7 cells (IC₅₀ determination).

- Antimicrobial: Broth microdilution for MIC values against Candida albicans or Staphylococcus aureus. Computational Guidance: Molecular docking (AutoDock Vina) against fungal CYP51 (PDB: 1EA1) predicts binding modes, as validated in imidazole antifungals .

Q. How can computational methods (e.g., DFT, molecular dynamics) aid in predicting the reactivity and stability of this compound?

Answer:

- DFT Calculations:

- Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths/angles (e.g., C-S bond stability).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group as electrophilic hotspot).

- Molecular Dynamics (MD):

- Simulate solvation in water/DMSO (100 ns trajectories) to assess conformational stability.

- Calculate free energy profiles (PMF) for tautomerization or hydrolysis pathways.

- ADMET Prediction: Use SwissADME to estimate bioavailability (%ABS = 65–70%) and toxicity (AMES test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.